molecular formula C17H16N4O3 B3159027 5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860785-12-2

5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B3159027
CAS RN: 860785-12-2
M. Wt: 324.33 g/mol
InChI Key: FHNGOFQMXWQMON-UHFFFAOYSA-N
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Description

5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (MMNBT) is a small molecule compound that has been extensively studied for its potential applications in scientific research. MMNBT has been investigated for its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Photosensitive Protecting Groups

Recent work has highlighted the promising future of photosensitive protecting groups in synthetic chemistry. Compounds like 2-nitrobenzyl and 4-nitrobenzyl (components closely related to the chemical ) demonstrate significant potential in this field. These groups allow for precise control over the protection and deprotection of functional groups, crucial for complex organic synthesis and the development of pharmaceuticals (Amit, Zehavi, & Patchornik, 1974).

High-Energy Materials

The chemical structure of 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its derivatives, including the compound in focus, are extensively reviewed for their applications as high-energetic materials. Such compounds offer reduced sensitivity, better thermal stability, and high performance, making them ideal for replacing current energetic ingredients in commercial and scientific applications. Their potential in enhancing the features of energetic materials through derivatives and co-crystals is significant (Singh & Felix, 2003).

Advanced Oxidation Processes

The degradation of pollutants like acetaminophen in aqueous media through advanced oxidation processes (AOPs) leverages compounds similar to the one . The intricate mechanisms of degradation, biotoxicity of by-products, and the potential improvement in the degradation processes highlight the compound's relevance in environmental chemistry and pollution control (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Novel Triazole Derivatives

The triazole core, present in the chemical structure of interest, is crucial for developing new drugs with varied biological activities. Research and patents on 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families have shown considerable interest due to their anti-inflammatory, antimicrobial, and antitumoral properties. This underscores the compound's potential in pharmaceutical research and drug development (Ferreira et al., 2013).

Environmental Remediation

In the context of environmental remediation, the enzymatic degradation of organic pollutants presents a viable application for compounds related to 5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. The use of redox mediators in conjunction with oxidoreductive enzymes to degrade recalcitrant compounds in wastewater highlights a novel approach to pollution control, emphasizing the importance of such compounds in enhancing the efficiency of bioremediation processes (Husain & Husain, 2007).

properties

IUPAC Name

5-methyl-4-(4-methylphenyl)-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-12-3-7-15(8-4-12)20-13(2)18-19(17(20)22)11-14-5-9-16(10-6-14)21(23)24/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNGOFQMXWQMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201124582
Record name 2,4-Dihydro-5-methyl-4-(4-methylphenyl)-2-[(4-nitrophenyl)methyl]-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821722
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

860785-12-2
Record name 2,4-Dihydro-5-methyl-4-(4-methylphenyl)-2-[(4-nitrophenyl)methyl]-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860785-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-methyl-4-(4-methylphenyl)-2-[(4-nitrophenyl)methyl]-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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